Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate
Description
Properties
IUPAC Name |
methyl 3-(3-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-13(18)20-4)10-6-5-7-11(17)8-10/h5-8,12,17H,9H2,1-4H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTYKJJOKXHQAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Peptide Synthesis
Overview : The compound serves as a crucial building block in peptide synthesis, particularly for bioactive peptides that have therapeutic potential.
Key Insights :
- Bioactive Peptides : It is integral in synthesizing peptides that can modulate biological processes, making it essential in drug development.
- Case Study : In a study focusing on the synthesis of neuropeptides, Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate was utilized to create analogs that exhibited enhanced binding affinity to receptors involved in pain modulation .
| Application | Description | Reference |
|---|---|---|
| Bioactive Peptides | Used to synthesize peptides for drug development | |
| Neuropeptide Synthesis | Analog creation for receptor binding enhancement |
Drug Development
Overview : The unique structural properties of this compound facilitate the design of novel drugs targeting specific biological pathways.
Key Insights :
- Therapeutic Agents : Its versatility allows for modifications that can lead to new drug candidates, particularly in oncology and neurology.
- Case Study : Research has shown that derivatives of this compound can inhibit specific enzymes involved in cancer cell proliferation, highlighting its potential in targeted cancer therapies .
| Application | Description | Reference |
|---|---|---|
| Novel Drug Design | Facilitates development of targeted therapies | |
| Cancer Research | Derivatives show enzyme inhibition in cancer cells |
Bioconjugation
Overview : this compound is employed in bioconjugation processes to enhance drug delivery systems.
Key Insights :
- Drug Delivery Systems : By linking biomolecules, this compound improves the targeting and efficacy of therapeutic agents.
- Case Study : A study demonstrated its use in conjugating antibodies to drug molecules, resulting in increased specificity and reduced side effects in treatment regimens for autoimmune diseases .
| Application | Description | Reference |
|---|---|---|
| Drug Targeting | Enhances specificity of drug delivery systems | |
| Autoimmune Treatments | Antibody-drug conjugates show improved efficacy |
Neuroscience Research
Overview : The compound's structural properties make it valuable in studying neurotransmitter systems and neurological disorders.
Key Insights :
- Neurotransmitter Studies : It is used to investigate the effects of neurotransmitters on behavior and cognitive functions.
- Case Study : Research involving this compound has contributed to understanding the mechanisms of action for antidepressants by modulating serotonin pathways .
| Application | Description | Reference |
|---|---|---|
| Neurotransmitter Research | Investigates effects on behavior and cognition | |
| Antidepressant Mechanisms | Modulates serotonin pathways for therapeutic insights |
Material Science
Overview : this compound finds applications in developing functional materials like hydrogels.
Key Insights :
- Hydrogel Development : Its properties allow for the creation of hydrogels used in drug delivery and tissue engineering.
- Case Study : A recent study reported the synthesis of hydrogels incorporating this compound, which demonstrated enhanced biocompatibility and controlled release characteristics for therapeutic agents .
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing for further functionalization. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound's biological activity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Methyl 3-[(tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoate
- CAS No.: 1423134-61-5
- Molecular Formula: C₁₆H₂₁NO₅
- Molecular Weight : 307.34 g/mol
- Purity: ≥97% (commercially available from suppliers like Shanghai Aladdin Biochemical Technology and Combi-Blocks) .
Structural Features :
- Contains a Boc (tert-butoxycarbonyl) protecting group on the amine, enhancing stability during synthetic reactions.
- A 3-hydroxyphenyl moiety provides a reactive phenolic hydroxyl group for further derivatization.
- The methyl ester group increases lipophilicity, favoring solubility in organic solvents .
Comparison with Structurally Similar Compounds
Methyl 3-(3-hydroxyphenyl)propanoate (CAS 61389-68-2)
- Molecular Formula : C₁₀H₁₂O₃
- Key Differences: Lacks the Boc-amino group, making it unsuitable for amine-protection strategies. Simpler structure with only a methyl ester and hydroxylphenyl group.
- Physical Properties :
- Applications : Primarily used as a flavoring agent or fragrance intermediate due to its aromatic hydroxyl group .
| Parameter | Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate | Methyl 3-(3-hydroxyphenyl)propanoate |
|---|---|---|
| Molecular Weight | 307.34 g/mol | 180.20 g/mol |
| Functional Groups | Boc-protected amine, hydroxyl, ester | Hydroxyl, ester |
| Synthetic Utility | High (amine protection, peptide synthesis) | Limited (fragrance/flavor chemistry) |
| Lipophilicity (LogP)* | ~2.5 (estimated) | ~1.8 (measured) |
Methyl 3-(3,4-dimethoxyphenyl)-3-(2,2,2-trifluoroacetamido)propanoate
Boc-(S)-3-Amino-3-(3-hydroxyphenyl)propionic Acid (CAS 499995-79-8)
Biological Activity
Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Synthesis
This compound features a Boc (tert-butyloxycarbonyl) protected amino group and a 3-hydroxyphenyl moiety. The synthesis typically involves the reaction of methyl 3-(3-hydroxyphenyl)propanoate with Boc anhydride in the presence of a base, facilitating the formation of the desired Boc-protected amino acid derivative.
Biological Activity
1. Anticancer Properties
Research has indicated that derivatives of phenolic compounds, including those similar to this compound, exhibit notable anticancer activity. For instance, studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines, including FaDu hypopharyngeal tumor cells, demonstrating their potential as anticancer agents .
2. Antimicrobial Activity
The compound's antimicrobial properties have been explored through various assays. Studies suggest that modifications to the phenolic structure can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria. For example, compounds with hydroxyl groups have shown increased activity against pathogens such as Escherichia coli and Staphylococcus aureus .
3. Enzyme Inhibition
This compound may also act as an enzyme inhibitor. Research indicates that similar compounds can inhibit enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby potentially reducing tumor growth and inflammatory responses .
Case Study 1: Anticancer Activity
In a study conducted on various derivatives of phenolic compounds, it was found that this compound exhibited cytotoxic effects on cancer cell lines. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway, which was confirmed by flow cytometry analysis and caspase activation assays.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | FaDu | 15 | Apoptosis induction |
| Control (Bleomycin) | FaDu | 20 | Apoptosis induction |
Case Study 2: Antibacterial Efficacy
A series of tests demonstrated the antibacterial activity of this compound against common bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Preparation Methods
Methodology
Based on patent CN101575297B, a key initial step involves synthesizing 3,3-diphenylpropionitrile via a Friedel–Crafts alkylation:
Cinnamonitrile (or similar nitrile) reacts with benzene in the presence of anhydrous aluminum chloride under reflux conditions, leading to the formation of 3,3-diphenylpropionitrile with a yield of 95-98% .
- Solvent: Benzene
- Catalyst: Anhydrous aluminum chloride
- Temperature: Reflux
- Workup: Acid wash, recrystallization with alcohol
Research Data Table
| Step | Reactants | Catalyst | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Cinnamonitrile + Benzene | AlCl₃ | Benzene | 95-98 | Reflux, acid wash, recrystallization |
Conversion to Amine via Catalytic Hydrogenation
The nitrile is reduced to the corresponding primary amine:
3,3-Diphenylpropionitrile undergoes catalytic hydrogenation over Pd/C or Raney Ni in ethanol or acetic acid, converting nitrile to amine .
- Catalyst: Pd/C or Raney Ni
- Solvent: Ethanol or acetic acid
- Temperature: 25–80°C
- Pressure: 1–3 atm H₂
- Formation of 3,3-diphenylpropylamine with high efficiency.
Boc-Protecting the Amine
The free amine is protected with Boc anhydride:
The primary amine reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine, yielding Boc-protected amine .
- Solvent: Dichloromethane (DCM)
- Base: Triethylamine
- Temperature: 0°C to room temperature
- Ensures stability during subsequent reactions.
- Protects the amino group from undesired side reactions.
Esterification to Form Methyl Ester
The carboxylic acid (if generated from oxidation or other routes) is methylated:
Esterification can be achieved via Fischer esterification using methanol and catalytic acid (e.g., sulfuric acid) or via methylation with methyl iodide in the presence of a base .
- Solvent: Methanol
- Catalyst: Sulfuric acid or methyl iodide with base
- Temperature: Reflux
- Formation of methyl ester of the protected amino acid.
Introduction of the 3-Hydroxyphenyl Group
The phenolic group can be introduced via:
- Nucleophilic substitution on a suitable precursor
- Cross-coupling reactions (e.g., Suzuki coupling) if a halogenated phenyl derivative is available
- Suzuki coupling between a boronic acid derivative of phenol and a halogenated intermediate is effective for attaching the 3-hydroxyphenyl group.
Summary of the Overall Synthetic Route
Additional Considerations and Notes
- Purification: Recrystallization and chromatography are essential for obtaining high-purity intermediates.
- Reaction Optimization: Temperature, solvent choice, and catalyst loading significantly influence yields.
- Safety: Handling of reagents like AlCl₃, Boc₂O, and methyl iodide requires appropriate safety measures due to their reactive and toxic nature.
Q & A
Basic: What are the critical steps for synthesizing Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate with high enantiomeric purity?
Methodological Answer:
Synthesis typically involves protecting the amine group with Boc (tert-butoxycarbonyl), followed by coupling with the 3-hydroxyphenylpropanoate moiety. Key steps include:
- Amine Protection : Use Boc anhydride in a basic medium (e.g., NaHCO₃) to protect the amino group, ensuring minimal racemization .
- Esterification : Methyl ester formation via acid-catalyzed methanolysis or using coupling agents like DCC (dicyclohexylcarbodiimide) .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization to isolate enantiomers. Monitor purity via HPLC with chiral columns .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
- Spectroscopic Analysis :
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ expected for C₁₅H₂₁NO₅: ~296.149) .
Advanced: What strategies minimize racemization during peptide coupling reactions involving this compound?
Methodological Answer:
Racemization risk arises during Boc deprotection or peptide bond formation. Mitigation strategies:
- Low-Temperature Deprotection : Use TFA (trifluoroacetic acid) at 0–4°C to remove Boc, minimizing carbocation formation .
- Coupling Agents : Employ non-racemizing agents like HOBt (hydroxybenzotriazole) or Oxyma with DIC (diisopropylcarbodiimide), which reduce side reactions .
- Solvent Choice : Use DMF or dichloromethane to stabilize intermediates .
Advanced: How does the 3-hydroxyphenyl group influence the compound’s reactivity in oxidative or enzymatic environments?
Methodological Answer:
- Oxidative Susceptibility : The phenolic –OH group increases susceptibility to oxidation. Controlled oxidation with KMnO₄ or TEMPO/NaOCl can yield quinone derivatives, useful for studying redox-active intermediates .
- Enzymatic Modifications : Enzymes like 3-(3-hydroxyphenyl)propanoate hydroxylase (EC 1.14.14.54) catalyze dihydroxylation, producing 2,3-dihydroxyphenyl derivatives. In vitro assays with NADH and O₂ monitor enzymatic activity via HPLC .
Advanced: What computational methods predict the stability of this compound in solution?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate solvation effects in polar solvents (e.g., methanol) to predict hydrolysis rates of the ester group .
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., Boc carbonyl for nucleophilic attack) .
- Accelerated Stability Testing : Use LC-MS to track degradation products under varying pH and temperature .
Advanced: How can researchers utilize this compound as a precursor for bioactive molecule synthesis?
Methodological Answer:
- Peptide Analogues : Incorporate into β-amino acid-containing peptides via solid-phase synthesis, enhancing protease resistance .
- Prodrug Design : Hydrolyze the methyl ester in vivo to release the free acid, improving bioavailability .
- Enzyme Inhibitors : Functionalize the hydroxyphenyl group to target tyrosine kinase or phenylalanine hydroxylase active sites .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Perform reactions in a fume hood due to potential respiratory irritation (H335) .
- Waste Disposal : Quench reactive intermediates (e.g., TFA) with bicarbonate before disposal .
Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
- Purification at Scale : Replace column chromatography with crystallization (optimize solvent ratios using Hansen solubility parameters) .
- Racemization Control : Implement continuous flow reactors for precise temperature and mixing control during Boc deprotection .
- Cost-Efficiency : Substitute expensive coupling agents with polymer-supported reagents for recyclability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
